molecular formula C13H9BrN2O2S2 B2492662 5-bromo-N-(7-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide CAS No. 361479-65-4

5-bromo-N-(7-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2492662
CAS No.: 361479-65-4
M. Wt: 369.25
InChI Key: KAWCIMFAALWNEY-UHFFFAOYSA-N
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Description

5-bromo-N-(7-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a complex organic compound that features a benzothiazole ring fused with a thiophene ring. The presence of bromine and methoxy groups adds to its unique chemical properties. This compound is of significant interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(7-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of 2-amino-7-methoxybenzothiazole, which is then reacted with 5-bromothiophene-2-carboxylic acid under amide coupling conditions. Reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIEA) in dichloroethane (DCE) are often used .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(7-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

5-bromo-N-(7-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-N-(7-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like DNA gyrase or dihydroorotase, which are crucial for bacterial DNA replication and cell wall synthesis. The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and leading to antibacterial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-bromo-N-(7-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide apart is its combined structural features of benzothiazole and thiophene rings, along with the bromine and methoxy substituents. This unique combination enhances its biological activity and makes it a versatile compound for various applications .

Properties

IUPAC Name

5-bromo-N-(7-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O2S2/c1-18-8-4-2-3-7-11(8)20-13(15-7)16-12(17)9-5-6-10(14)19-9/h2-6H,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAWCIMFAALWNEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1SC(=N2)NC(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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